3-Amino-1-(2-chlorophenyl)piperidin-2-one
Description
3-Amino-1-(2-chlorophenyl)piperidin-2-one (CAS: 1341769-38-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₂OCl (molecular weight: 240.7 g/mol). Structurally, it features a piperidin-2-one (six-membered lactam) ring substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with an amino group (NH₂).
Properties
IUPAC Name |
3-amino-1-(2-chlorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-4-1-2-6-10(8)14-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRVRUTRBSVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341769-38-7 | |
| Record name | 3-amino-1-(2-chlorophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorophenyl)piperidin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the introduction of an amino group at the third position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base to form 1-(2-chlorophenyl)piperidin-2-one.
Step 2: Introduction of an amino group at the third position using an appropriate amination reagent, such as ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(2-chlorophenyl)piperidin-2-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis
3-Amino-1-(2-chlorophenyl)piperidin-2-one serves as a versatile building block in the synthesis of complex organic molecules. Its piperidine structure is critical in designing new pharmaceuticals, particularly those targeting neurological disorders and pain management. The compound's ability to undergo further chemical modifications enhances its utility in creating diverse therapeutic agents .
Pharmacological Profiles
Research indicates that derivatives of 3-amino-piperidinones exhibit a range of biological activities, including analgesic and anti-inflammatory effects. These compounds have been shown to modulate various receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain pathways. For instance, compounds structurally related to 3-amino-1-(2-chlorophenyl)piperidin-2-one have demonstrated dual-targeting capabilities that enhance their analgesic efficacy .
Neuropharmacology
Pain Management
Recent studies have explored the role of piperidine derivatives in managing nociceptive and neuropathic pain. The dual action on histamine H3 and sigma-1 receptors allows these compounds to provide significant analgesic effects while potentially reducing side effects associated with traditional pain medications . For example, lead compounds derived from this class have shown promising results in preclinical models, indicating their potential for clinical application in pain relief .
Mechanistic Insights
The mechanism of action involves the modulation of neurotransmitter systems, where these compounds can influence the release and uptake of key neurotransmitters involved in pain signaling. The structural features of 3-amino-1-(2-chlorophenyl)piperidin-2-one facilitate interactions that are crucial for binding to these receptors, enhancing their pharmacological profiles .
Cancer Therapy
Antitumor Activity
There is growing interest in the anticancer properties of piperidine derivatives. Studies have indicated that 3-amino-1-(2-chlorophenyl)piperidin-2-one and its analogs can induce cytotoxic effects on various cancer cell lines. The structural characteristics that allow for receptor binding may also play a role in modulating cancer-related signaling pathways .
Case Studies
In vitro studies have demonstrated that certain piperidine-based compounds can inhibit tumor growth and promote apoptosis in cancer cells. For instance, research focusing on similar piperidine derivatives has shown efficacy against hematological malignancies by enhancing the expression of pro-apoptotic genes such as p53 and Bax . Molecular docking studies further support these findings by illustrating favorable interactions with target proteins associated with cancer progression .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for synthesizing pharmaceuticals | Versatile in creating diverse therapeutic agents |
| Neuropharmacology | Targeting pain pathways through receptor modulation | Significant analgesic effects observed in preclinical models |
| Cancer Therapy | Inducing cytotoxicity and promoting apoptosis in cancer cells | Effective against multiple cancer cell lines; enhances pro-apoptotic gene expression |
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs are listed in Table 1, followed by detailed discussions.
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Ring Size and Conformational Effects
- Piperidinone vs. Pyrrolidinone: The pyrrolidinone analog (3-amino-1-(3-chlorophenyl)pyrrolidin-2-one, CAS 1250022-31-1) replaces the six-membered piperidinone with a five-membered pyrrolidinone ring. The smaller ring size increases ring strain and alters puckering dynamics. Cremer and Pople’s ring puckering coordinates (q, θ) predict distinct conformational preferences, which may affect binding to flat enzymatic pockets or membrane receptors .
- Chlorophenyl Position: The 3-chlorophenyl substituent in the pyrrolidinone analog (vs. 2-chlorophenyl in the reference compound) modifies steric and electronic effects.
Substituent Effects: Halogens and Functional Groups
- Fluorine vs. Chlorine: The 4-fluorophenethyl analog (CAS 1404976-28-8) replaces chlorine with fluorine, which is smaller and more electronegative. This increases metabolic stability and lipophilicity (predicted logP ~2.1 vs. The ethyl linker in this compound introduces additional flexibility, which may reduce binding affinity compared to rigid aryl-piperidinone systems.
- Pyridine vs. Benzene Backbone: The 2-chloropyridinyl methanone derivative (CAS 1426291-33-9) substitutes the benzene ring with a pyridine ring. The nitrogen atom in pyridine introduces a hydrogen-bond acceptor site, altering solubility and target selectivity. The hydrochloride salt form improves aqueous solubility, making it more suitable for formulation .
Extended Aromatic Systems
- The benzo[f]chromene derivative (compound 9b) incorporates a fused chromene ring system, significantly increasing molecular weight (332.5 g/mol) and aromatic surface area. This enhances π-π stacking interactions but may reduce solubility.
Biological Activity
3-Amino-1-(2-chlorophenyl)piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structural features suggest a range of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of 3-Amino-1-(2-chlorophenyl)piperidin-2-one is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : It has been evaluated for its ability to inhibit cancer cell proliferation.
Antimicrobial Activity
Research indicates that 3-Amino-1-(2-chlorophenyl)piperidin-2-one exhibits significant antimicrobial activity. In a study evaluating its effectiveness against several bacterial strains, the compound demonstrated the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.195 |
| Escherichia coli | 0.195 |
| Pseudomonas aeruginosa | 0.391 |
| Klebsiella pneumoniae | 0.391 |
These results suggest that the compound is more potent than traditional antibiotics like ciprofloxacin, which has an MIC of 6.25 µg/mL against S. aureus .
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro studies on different cancer cell lines. The findings are summarized in the table below, showcasing the IC50 values (the concentration required to inhibit cell growth by 50%):
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.0 |
| HCT116 (Colon) | 8.0 |
| PC-3 (Prostate) | 7.5 |
These values indicate that 3-Amino-1-(2-chlorophenyl)piperidin-2-one exhibits promising antiproliferative effects across multiple cancer types .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the compound's effect on MDA-MB-231 breast cancer cells. It was found to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Effectiveness : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, providing a basis for its use in treating infections that are difficult to manage with conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
